![molecular formula C6H12N2O B13158168 N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)
N-[1-(aminomethyl)cyclopropyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(aminomethyl)cyclopropyl]acetamide is an organic compound with the molecular formula C₆H₁₂N₂O It is a cyclopropyl derivative with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)cyclopropyl]acetamide typically involves the reaction of cyclopropylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclopropylamine + Acetic Anhydride/Acetyl Chloride → this compound
- The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
- The reaction mixture is stirred at a specific temperature, often around room temperature to 50°C, for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: N-[1-(aminomethyl)cyclopropyl]acetamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
- Reduction : Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
- Substitution : The acetamide group can participate in substitution reactions, where other functional groups replace the acetamide moiety.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
- Substitution : Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylacetamide oxides, while reduction could produce cyclopropylmethylamine.
Scientific Research Applications
N-[1-(aminomethyl)cyclopropyl]acetamide has several applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of more complex organic molecules.
- Biology : The compound can be used in studies involving enzyme inhibition and protein interactions.
- Medicine : Potential applications include the development of pharmaceutical agents targeting specific biological pathways.
- Industry : It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclopropyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds:
- N-[1-(aminomethyl)cyclopropyl]formamide
- N-[1-(aminomethyl)cyclopropyl]propionamide
- N-[1-(aminomethyl)cyclopropyl]butyramide
Uniqueness: N-[1-(aminomethyl)cyclopropyl]acetamide is unique due to its specific cyclopropyl and acetamide functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
N-[1-(aminomethyl)cyclopropyl]acetamide |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-6(4-7)2-3-6/h2-4,7H2,1H3,(H,8,9) |
InChI Key |
YKYDGZMTIQUUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



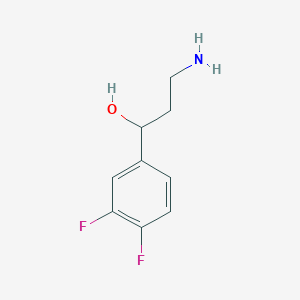
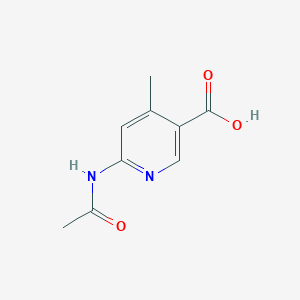
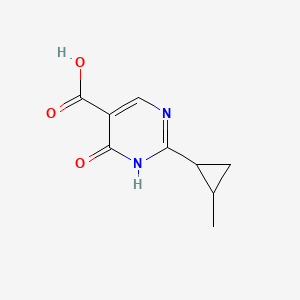
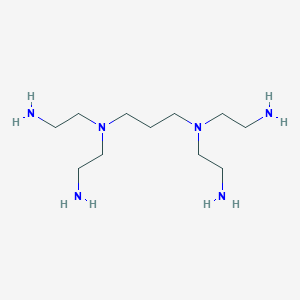
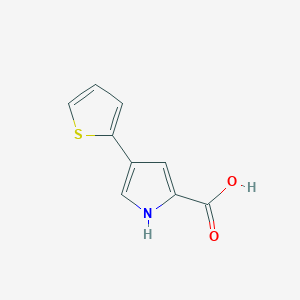
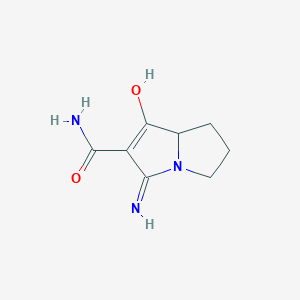
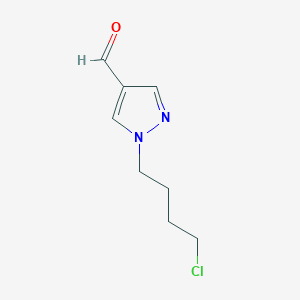

![2-[(3-Phenoxyphenyl)methyl]pyrrolidine](/img/structure/B13158147.png)
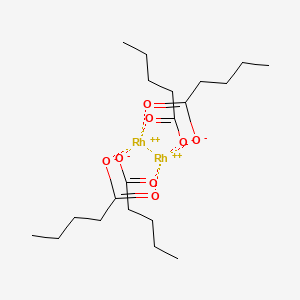

![Methyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158161.png)

